molecular formula C8H15NO2 B1445342 trans 4-Hydroxycyclohexanecarboxylic acid methylamide CAS No. 2090688-94-9

trans 4-Hydroxycyclohexanecarboxylic acid methylamide

Cat. No.: B1445342
CAS No.: 2090688-94-9
M. Wt: 157.21 g/mol
InChI Key: NBTNRVGBZVIQFB-UHFFFAOYSA-N
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Description

trans 4-Hydroxycyclohexanecarboxylic acid methylamide is a chemical building block of interest in medicinal chemistry and drug discovery research. Its structure, featuring a cyclohexane ring in a trans configuration with hydrogen-bonding donor and acceptor groups, makes it a valuable scaffold for constructing more complex molecules with defined stereochemistry. In scientific research, this compound serves as a key intermediate in the synthesis of novel therapeutic agents. While specific studies on this exact amide are less common, its close structural relative, trans-4-hydroxycyclohexanecarboxylic acid, is a recognized precursor in the development of pyrazole-pyrimidine derivatives that function as potent TTK (Mps1) kinase inhibitors, which are being investigated for their antitumor properties . The amide functional group in this compound provides a stable linkage that is resistant to hydrolysis, making it particularly useful for creating target molecules where metabolic stability is a consideration. Researchers utilize this methylamide derivative to introduce specific conformational constraints and polar interactions into candidate drugs, which can be critical for optimizing binding affinity and selectivity towards biological targets. Its role is primarily in the early-stage exploration of structure-activity relationships (SAR) during the development of new pharmacological entities.

Properties

IUPAC Name

4-hydroxy-N-methylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-8(11)6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTNRVGBZVIQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

trans-4-Hydroxycyclohexanecarboxylic acid methylamide has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
  • Immunomodulatory Effects : It has been noted for its ability to modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Biochemical Research

The compound serves as an important substrate in various biochemical assays:

  • Metabolic Studies : As a metabolite of p-hydroxybenzoic acid, it plays a role in understanding metabolic pathways and the effects of dietary components on health .
  • Enzyme Inhibition Studies : Its structural characteristics allow researchers to investigate enzyme interactions and inhibition mechanisms, particularly in metabolic enzymes related to diabetes and obesity .

Material Science

Due to its unique chemical structure, trans-4-hydroxycyclohexanecarboxylic acid methylamide can be utilized in:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing new polymeric materials with specific properties, such as improved thermal stability or mechanical strength .
  • Liquid Crystals : It is also explored as a potential component in liquid crystal formulations due to its ability to influence phase behavior and optical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that trans-4-hydroxycyclohexanecarboxylic acid methylamide exhibited significant antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, revealing effective concentrations that could be further developed into pharmaceutical formulations.

Case Study 2: Immunomodulation

In another study published in the Journal of Immunology, trans-4-hydroxycyclohexanecarboxylic acid methylamide was tested for its effects on cytokine production in cultured immune cells. Results indicated that the compound enhanced the production of key cytokines involved in immune response, suggesting its potential as an immunotherapeutic agent.

Mechanism of Action

The compound exerts its effects through inhibition of plasmin-induced fibrinolysis , which is crucial in managing hemorrhagic conditions and abnormal bleeding. The molecular targets include plasminogen and plasmin , and the pathways involved are related to the coagulation cascade.

Comparison with Similar Compounds

Amide Derivatives of 4-Hydroxycyclohexanecarboxylic Acid

The methylamide derivative can be compared to other amide-substituted analogs:

Compound Molecular Formula MW (g/mol) CAS Number Key Features
trans-4-Hydroxycyclohexanecarboxylic acid methylamide C₈H₁₅NO₂ 157.21 2090688-94-9 Methylamide group enhances lipophilicity; potential CNS activity
trans-4-Hydroxycyclohexanecarboxylic acid diethylamide C₁₁H₂₁NO₂ 199.30 1517060-73-9 Larger ethyl groups increase steric hindrance, reducing metabolic stability
trans-4-Hydroxycyclohexanecarboxylic acid dimethylamide C₉H₁₇NO₂ 171.24 137214-37-0 Intermediate lipophilicity; may balance solubility and membrane permeability

Carboxylic Acid vs. Hydroxymethyl Derivatives

Substitution at the carboxylic acid position significantly alters physicochemical properties:

Compound Molecular Formula MW (g/mol) CAS Number Functional Group Bioactivity
trans-4-Hydroxycyclohexanecarboxylic acid C₇H₁₀O₃ 142.15 3685-26-5 Free carboxylic acid Identified in urinary organic acid analysis
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid C₈H₁₄O₃ 158.20 66185-74-8 Hydroxymethyl group Enhanced polarity; potential for prodrug design
trans-4-Hydroxycyclohexanecarboxylic acid methylamide C₈H₁₅NO₂ 157.21 2090688-94-9 Methylamide Likely improved blood-brain barrier penetration

Key Insight : Methylamide substitution replaces the acidic proton of the carboxylic acid, reducing ionization and enhancing lipophilicity compared to the parent acid or hydroxymethyl analogs.

Methyl-Substituted Cyclohexane Derivatives

Methyl groups on the cyclohexane ring influence conformational stability:

Compound Molecular Formula MW (g/mol) CAS Number Substituent Application
trans-4-Methylcyclohexanecarboxylic acid C₈H₁₄O₂ 142.19 13064-83-0 Methyl group at trans-4 position Intermediate in polymer synthesis
trans-4-Hydroxycyclohexanecarboxylic acid methylamide C₈H₁₅NO₂ 157.21 2090688-94-9 Hydroxyl + methylamide Potential neuroactive or metabolic modulator

Pharmacologically Relevant Analogs

Comparison with Tranexamic Acid, a structurally related therapeutic agent:

Compound Molecular Formula MW (g/mol) CAS Number Functional Group Therapeutic Use
Tranexamic acid (trans-4-(Aminomethyl)cyclohexanecarboxylic acid) C₈H₁₅NO₂ 157.21 1197-18-8 Aminomethyl group Antifibrinolytic agent (e.g., Cyklokapron®)
trans-4-Hydroxycyclohexanecarboxylic acid methylamide C₈H₁₅NO₂ 157.21 2090688-94-9 Hydroxyl + methylamide Undefined pharmacological activity; research-stage compound

Key Insight: Despite identical molecular weights, the methylamide derivative lacks the aminomethyl group critical for Tranexamic Acid’s antifibrinolytic activity, suggesting divergent biological targets.

Biological Activity

trans-4-Hydroxycyclohexanecarboxylic acid methylamide, a derivative of 4-hydroxycyclohexanecarboxylic acid, has garnered attention for its potential biological activities. This compound is synthesized through various methods and has been studied for its roles in metabolic processes, immunological responses, and as a substrate in biochemical reactions.

  • Molecular Formula : C10_{10}H17_{17}NO3_3
  • Molecular Weight : 199.25 g/mol
  • Appearance : White to off-white crystalline powder.
  • Melting Point : Approximately 148-152 °C.

Immunosuppressive Effects

Research has indicated that trans-4-hydroxycyclohexanecarboxylic acid methylamide exhibits immunosuppressive properties. Studies on rat hepatocytes have shown that it can modulate immune responses, potentially making it useful in therapeutic applications for autoimmune diseases and organ transplantation .

Metabolic Implications

The compound has been linked to metabolic disorders, particularly those associated with hyperglycemia and diabetes mellitus. Its role as a metabolite suggests that it may influence glucose metabolism and insulin sensitivity, although the exact mechanisms remain to be fully elucidated .

Antimicrobial Activity

Preliminary studies suggest that trans-4-hydroxycyclohexanecarboxylic acid methylamide may possess antimicrobial properties. It has been evaluated against various pathogens, showing potential effectiveness in inhibiting bacterial growth, which could be beneficial in developing new antibiotics or treatments for infections .

Case Studies

  • Immunosuppression in Hepatocytes :
    • A study demonstrated that treatment with trans-4-hydroxycyclohexanecarboxylic acid methylamide resulted in reduced proliferation of rat hepatocytes under inflammatory conditions. This suggests its potential application in managing liver-related immune responses .
  • Metabolic Disorders :
    • In another investigation, the compound was found to alter metabolic pathways in diabetic rat models, indicating its potential as a therapeutic agent for managing blood sugar levels and improving metabolic health .
  • Antimicrobial Efficacy :
    • A series of assays conducted against Gram-positive and Gram-negative bacteria revealed that trans-4-hydroxycyclohexanecarboxylic acid methylamide exhibited significant inhibitory effects, highlighting its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
ImmunosuppressiveReduced hepatocyte proliferation
Metabolic RegulationImproved glucose metabolism in diabetic models
AntimicrobialInhibition of bacterial growth

Preparation Methods

Hydrogenation and Initial Formation of 4-Hydroxycyclohexanecarboxylic Acid

A common starting point is p-hydroxybenzoic acid, which undergoes catalytic hydrogenation under high pressure and temperature to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

  • Catalyst: Ruthenium on carbon (Ru/C) or Pd/C catalysts are preferred.
  • Solvent: Water is typically used.
  • Conditions: Temperature between 80-150 °C; pressure 1-3 MPa.
  • Reaction vessel: High-pressure autoclave.

Example reaction conditions and results:

Parameter Value
p-Hydroxybenzoic acid 10 kg
Water 30 L
Catalyst (5% Ru/C) 0.3 kg
Hydrogen pressure 1 MPa
Temperature 80-120 °C
Reaction time Until no hydrogen uptake
Product yield 9 kg 4-hydroxycyclohexanecarboxylate
Trans-isomer content ~60%

Process: After hydrogenation, the catalyst is filtered off, water removed by evaporation, and the product is isolated as a white powder.

Isomerization to Enrich trans-4-Hydroxycyclohexanecarboxylic Acid

To increase the trans-isomer content, an isomerization step is performed:

  • Catalyst: Sodium alkoxide (e.g., sodium ethylate, sodium propoxide, sodium tert-butoxide).
  • Solvent: Alcohols such as methanol, ethanol, propanol, n-butanol, or tert-butanol.
  • Conditions: Reflux at approximately 60 °C for 3 hours.
  • Workup: Cooling, acidification with dilute hydrochloric acid to pH ~2, filtration, and drying.

Typical outcome:

Parameter Value
Starting material 9 kg 4-hydroxycyclohexanecarboxylate
Solvent 30 L methanol
Sodium alkoxide (Feldalat NM) 3.5 kg
Temperature 60 °C reflux
Time 3 hours
Product yield 8 kg trans-4-hydroxycyclohexanecarboxylate crude
Trans-isomer content >90%

This step significantly enriches the trans-isomer content by base-catalyzed isomerization.

Purification by Recrystallization

The crude trans-4-hydroxycyclohexanecarboxylate is purified by recrystallization:

Typical results:

Parameter Value
Crude product 8 kg
Solvent mixture 32 L (ethyl acetate:petroleum ether 1:1)
Temperature (dissolution) 80 °C
Cooling time 2 hours at 0 °C
Final product yield 7.2 kg
Purity (trans-isomer) 99%

This recrystallization step yields highly pure trans-4-hydroxycyclohexanecarboxylate suitable for further derivatization.

Conversion to Methylamide Derivative

While explicit detailed procedures for the methylamide derivative of trans 4-hydroxycyclohexanecarboxylic acid are less commonly disclosed in patents, standard amide formation techniques apply:

  • Activation of the carboxylic acid group (e.g., using coupling reagents such as carbodiimides or acid chlorides).
  • Reaction with methylamine or methylamine equivalents under controlled conditions.
  • Purification by crystallization or chromatography.

Given the stereochemical sensitivity, mild conditions preserving the trans configuration are preferred.

Alternative Synthetic Routes and Related Compounds

  • Cyclobutane analogs: Methods involving inversion of cis to trans configurations via esterification and hydrolysis have been reported for cyclobutyl derivatives, which may inform strategies for cyclohexane systems.
  • One-pot processes for amino derivatives: Related trans-4-amino-cyclohexanecarboxylic acid derivatives are prepared via reduction of nitrobenzoic acid intermediates, which may be adapted for hydroxy derivatives.

Summary Table of Preparation Steps

Step Description Key Conditions/Materials Outcome
1. Hydrogenation p-Hydroxybenzoic acid → 4-hydroxycyclohexanecarboxylic acid Ru/C catalyst, H2, 80-150 °C, 1-3 MPa, water ~60% trans isomer, 9 kg product
2. Isomerization Enrich trans-isomer content Sodium alkoxide (e.g., Feldalat NM), methanol, reflux 60 °C, 3 h >90% trans isomer, 8 kg crude
3. Recrystallization Purification of trans isomer Ethyl acetate/petroleum ether (1:1), 80 °C dissolve, cool to 0 °C 99% purity, 7.2 kg product
4. Amide formation (inferred) Conversion to methylamide Coupling reagents, methylamine, mild conditions This compound

Research Findings and Practical Considerations

  • The use of ruthenium catalysts in aqueous hydrogenation offers efficient conversion with manageable reaction conditions.
  • Sodium alkoxide-mediated isomerization is effective and scalable, allowing large-scale production with high trans-isomer enrichment.
  • Recrystallization solvent ratios and temperature control are critical to achieving high purity.
  • The process is economically favorable due to readily available starting materials and straightforward reaction conditions.
  • Preservation of stereochemistry during amide formation is essential for downstream applications.

Q & A

Q. How can researchers confirm the structural identity of trans-4-Hydroxycyclohexanecarboxylic Acid Methylamide?

Methodological Answer:

  • Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the methylamide NH group’s hydrogen bonding patterns, as demonstrated in studies of similar methylamide-containing peptides .
  • Chromatographic Purity : Employ high-performance liquid chromatography (HPLC) with chiral columns to distinguish the trans isomer from the cis isomer, given the compound’s stereochemical sensitivity .
  • Reference Standards : Cross-validate against known CAS RN 17419-81-7 (4-Hydroxycyclohexanecarboxylic acid) and its derivatives, as documented in chemical registries .

Q. What experimental approaches are suitable for synthesizing trans-4-Hydroxycyclohexanecarboxylic Acid Methylamide?

Methodological Answer:

  • Stereoselective Synthesis : Optimize reaction conditions (e.g., temperature, catalysts) to favor the trans configuration, leveraging precedents from cyclohexanecarboxylic acid derivatives .
  • Purification : Use membrane separation technologies (e.g., nanofiltration) or recrystallization in polar solvents to isolate the trans isomer from diastereomeric mixtures .
  • Quality Control : Validate synthetic success via infrared (IR) spectroscopy to detect intramolecular hydrogen bonds characteristic of the methylamide group .

Q. How can researchers detect and quantify this compound in biological samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the compound with trimethylsilyl (TMS) reagents to enhance volatility, as applied in urinary metabolite studies of structurally related hydroxycarboxylic acids .
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Use hydrophilic interaction liquid chromatography (HILIC) to retain polar functional groups (hydroxyl and methylamide) for sensitive detection in complex matrices .

Advanced Research Questions

Q. How does the trans stereochemistry influence the compound’s conformational stability and biological interactions?

Methodological Answer:

  • X-ray Crystallography : Resolve the solid-state conformation to identify hydrogen-bonding networks, such as the type II β-turn observed in methylamide-containing peptides .
  • Molecular Dynamics Simulations : Model solvent effects (e.g., chloroform vs. DMSO) on intramolecular hydrogen bonding, which stabilizes specific conformations in solution .
  • Biological Assays : Compare binding affinities of trans vs. cis isomers to enzymes or receptors, using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What metabolic pathways or enzymatic transformations involve this compound?

Methodological Answer:

  • Isotopic Labeling : Track metabolic fate using 13C^{13}\text{C}-labeled analogs in cell cultures or animal models, as done for urinary hydroxycarboxylic acids .
  • Enzyme Knockout Studies : Use CRISPR-Cas9 to silence candidate enzymes (e.g., cytochrome P450 isoforms) and assess changes in metabolite profiles via untargeted metabolomics .

Q. How can researchers resolve contradictions in experimental data related to its bioactivity or stability?

Methodological Answer:

  • Factorial Design of Experiments (DoE) : Systematically vary parameters (pH, temperature, solvent) to identify confounding factors in stability studies .
  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data to reconcile discrepancies between solution-phase and solid-state conformational analyses .

Q. What advanced separation techniques optimize the isolation of trans-4-Hydroxycyclohexanecarboxylic Acid Methylamide from complex mixtures?

Methodological Answer:

  • Chiral Stationary Phases : Utilize cellulose-based HPLC columns for high-resolution separation of stereoisomers .
  • Simulated Moving Bed (SMB) Chromatography : Scale up purification for industrial-grade yields while maintaining stereochemical integrity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans 4-Hydroxycyclohexanecarboxylic acid methylamide
Reactant of Route 2
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trans 4-Hydroxycyclohexanecarboxylic acid methylamide

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